molecular formula C11H13F3N2Si B1439737 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine CAS No. 1036027-52-7

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

Cat. No. B1439737
M. Wt: 258.31 g/mol
InChI Key: KLSNMJYIWORYMD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine is a chemical compound with the molecular formula C11H12F3NSi and a molecular weight of 243.07 . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of compounds like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine often involves trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group and a trimethylsilyl group attached to a pyridine ring . Further structural analysis may require more specific data such as NMR or X-ray crystallography results.


Chemical Reactions Analysis

Trifluoromethylation is a key reaction in the synthesis of this compound . It’s also worth noting that trimethylsilyl trifluoromethanesulfonate is used in various reactions, such as the preparation of powerful Lewis acids and the conversion of carbonyl compounds to their enol ethers .

Scientific Research Applications

  • Radical Trifluoromethylation

    • Application : The trifluoromethylation of carbon-centered radical intermediates is a significant process in these fields .
    • Method : The exact method of application is not specified in the source, but it involves the trifluoromethylation of carbon-centered radical intermediates .
    • Results : The trifluoromethylation process plays an increasingly important role in the development of pharmaceuticals, agrochemicals, and materials .
  • Trimethylsilyl Trifluoromethanesulfonate Applications

    • Application : This compound is used to prepare powerful Lewis acid, difluoroboron triflate etherate in acetonitrile solvent. It’s also used as a reagent in a Dieckmann-like cyclization of ester-imides and diesters .
    • Method : The compound is used in the conversion of carbonyl compounds to their enol ethers. It’s also employed for chemical glycosylation reactions .
    • Results : Its reactivity is similar to trimethylsilyl chloride and is also involved in organic synthesis .
  • Trifluoromethyl Alkenes

    • Application : Trifluoromethyl alkenes are used in organic synthesis .
    • Method : The exact method of application is not specified in the source, but it involves the use of trifluoromethyl alkenes .
    • Results : Trifluoromethyl alkenes play a significant role in organic synthesis .
  • Trifluoromethyl Ketones

    • Application : Trifluoromethyl ketones are used in organic synthesis .
    • Method : The exact method of application is not specified in the source, but it involves the use of trifluoromethyl ketones .
    • Results : Trifluoromethyl ketones play a significant role in organic synthesis .
  • Trifluoromethyl Alkynes

    • Application : Trifluoromethyl alkynes are used in organic synthesis .
    • Method : The exact method of application is not specified in the source, but it involves the use of trifluoromethyl alkynes .
    • Results : Trifluoromethyl alkynes play a significant role in organic synthesis .
  • α-Trifluoromethyl Carbonyl Compounds

    • Application : α-Trifluoromethyl carbonyl compounds are used in organic synthesis .
    • Method : The exact method of application is not specified in the source, but it involves the use of α-trifluoromethyl carbonyl compounds .
    • Results : α-Trifluoromethyl carbonyl compounds play a significant role in organic synthesis .

Safety And Hazards

Specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety measures. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

Future Directions

The trifluoromethyl group is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Therefore, compounds like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine may have significant potential for future research and applications.

properties

IUPAC Name

5-(trifluoromethyl)-3-(2-trimethylsilylethynyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2Si/c1-17(2,3)5-4-8-6-9(11(12,13)14)7-16-10(8)15/h6-7H,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSNMJYIWORYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(N=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673934
Record name 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)-pyridin-2-amine

CAS RN

1036027-52-7
Record name 5-(Trifluoromethyl)-3-[(trimethylsilyl)ethynyl]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-Iodo-5-trifluoromethylpyridin-2-amine (61.38 g, 213 mmol) in anhydrous THF (200 mL) under a nitrogen atmosphere was added Pd(PPh)3Cl2 (1.5 g, 2.1 mmol), and copper iodide (0.406 g, 2.1 mmol) and the reaction mixture degassed under nitrogen. The reaction mixture was cooled in an ice bath and TMS acetylene (36 mL, 256 mmol) was added dropwise over 30 minutes. Upon complete addition the reaction was allowed to warm to room temperature and monitored until the reaction was complete. The mixture was diluted with ethyl acetate (200 mL) and filtered through silica washed through with 4×150 mL ethyl acetate. The filtrates were concentrated and the solid was triturated from heptane (250 mL) to give 56 g of product.
Quantity
61.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh)3Cl2
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.406 g
Type
catalyst
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Iodo-5-trifluoromethyl-pyridin-2-ylamine (52.5 g, 180 mmol) was dissolved in a mixture of triethylamine (76 mL) and tetrahydrofuran (300 mL) and the solution was degassed and purged with nitrogen. Trimethylsilyl acetylene (38 mL, 270 mmol), copper(I) iodide (0.7 g, 3.6 mmol) and bis(triphenylphosphino) palladium (II) chloride (2.53 g, 3.6 mmol) were added. The mixture was degassed and purged with nitrogen one more time. The mixture was stirred at ambient temperature for 16 h and a solution containing a white precipitate resulted. The precipitate was removed by filtration, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 15%-35% ethyl acetate in hexanes) to afford 5-trifluoromethyl-3-trimethylsilanylethynyl-pyridin-2-ylamine (43.8 g, 92%) as a yellow solid: LC/MS m/e calcd for C11H13F3N2Si [M+H]+ 259.32, observed 258.9.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
catalyst
Reaction Step Two
Quantity
2.53 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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